molecular formula C11H9F3N4O2 B2887868 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide CAS No. 957014-21-0

4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B2887868
CAS No.: 957014-21-0
M. Wt: 286.214
InChI Key: IVMVFQXFYMNZII-UHFFFAOYSA-N
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Description

4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide (CAS 957014-21-0) is a chemical compound with the molecular formula C 11 H 9 F 3 N 4 O 2 and a molecular weight of 286.21 . It is provided as an analytical reference standard with a specified purity of ≥95% . This product is intended for use in laboratory research and chemical analysis only. This compound belongs to the pyrazole class of heterocyclic scaffolds, which are five-membered rings containing two adjacent nitrogen atoms . Pyrazole derivatives are recognized as highly potent and significant structures in medicinal chemistry due to their wide spectrum of pharmacological activities . While the specific biological profile of this particular carbohydrazide derivative requires further investigation, the pyrazole nucleus is a established pharmacophore found in compounds with demonstrated anti-inflammatory, antimicrobial, anticancer, and antitumor activities . The presence of the trifluoromethyl group is a common feature in modern drug design, often influencing the molecule's metabolic stability, lipophilicity, and binding affinity . As such, this chemical serves as a valuable building block (synthon) for researchers in organic synthesis and drug discovery programs. It can be used to develop novel chemical entities, explore structure-activity relationships (SAR), or as a standard for the qualitative and quantitative analysis of related compounds in various matrices. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2/c12-11(13,14)6-3-1-2-4-7(6)18-5-8(19)9(17-18)10(20)16-15/h1-5,19H,15H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMVFQXFYMNZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Trifluoromethylphenylhydrazine with β-Keto Esters

The pyrazole ring is constructed via cyclocondensation of 2-(trifluoromethyl)phenylhydrazine with β-keto esters. For example, ethyl 3-oxobut-1-enoate reacts regioselectively to form 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid ethyl ester as the primary intermediate. This reaction typically proceeds in ethanol under reflux (78°C, 12–24 hours), yielding the pyrazole core with a carboxylic ester at position 3 and a methyl group at position 5. The regiochemistry is controlled by the electron-withdrawing trifluoromethyl group, which directs hydrazine attack to the α-position of the β-keto ester.

Alternative Routes Using 1,3-Diketones

Substituting β-keto esters with 1,3-diketones (e.g., acetylacetone) generates pyrazoles with methyl substituents at positions 3 and 5. However, this method requires subsequent functionalization to introduce the carboxylic acid group at position 3, complicating the synthetic pathway.

Introduction of the 4-Hydroxy Group

Boronic Ester Intermediate and Oxidation

A boronic ester is introduced at position 4 via Suzuki-Miyaura coupling. For instance, treating 4-bromo-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid ethyl ester with pinacol borane in the presence of Pd(dppf)Cl2 catalyst forms the corresponding boronic ester. Subsequent oxidation with hydrogen peroxide (30% in H2O) and sodium hydroxide (2M) at 0°C converts the boronic ester to a hydroxyl group, yielding 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid ethyl ester.

Reaction Conditions

  • Oxidation : 0°C → room temperature, 50 minutes
  • Workup : Acidification with HCl (2N), extraction with DCM/isopropanol (4:1)
  • Yield : ~75% (crude, used without purification).

Direct Hydroxylation via Electrophilic Substitution

Electrophilic hydroxylation using directed ortho-metalation (DoM) strategies is less common due to the pyrazole ring’s limited reactivity. However, nitration followed by reduction and diazotization/hydrolysis has been explored for analogous systems, though yields are suboptimal (<40%).

Carboxylic Acid to Carbohydrazide Conversion

Hydrazinolysis of Ethyl Ester

The ethyl ester at position 3 undergoes hydrazinolysis with hydrazine hydrate (80–100% excess) in ethanol under reflux (4–6 hours). This step converts the ester to the carbohydrazide, yielding the final product.

Optimization Challenges

  • Side Reactions : Intramolecular benzoyl migration may occur if acyl groups are present, necessitating careful control of reaction time and temperature.
  • Solvent Selection : Ethanol or THF minimizes side reactions compared to protic solvents like methanol.

Typical Conditions

  • Hydrazine Hydrate : 3 equivalents
  • Temperature : 80°C, 4 hours
  • Yield : 60–70% after recrystallization.

Alternative Pathway via Carboxylic Acid Chloride

The carboxylic acid (obtained via ester hydrolysis) is treated with thionyl chloride to form the acid chloride, which reacts with hydrazine to yield the carbohydrazide. This two-step method avoids ester handling but requires stringent moisture control.

Regiochemical and Spectroscopic Validation

NMR Spectroscopy

1H and 13C NMR confirm the substitution pattern:

  • Hydroxyl Proton : δ 10.2 ppm (broad, D2O exchangeable).
  • Trifluoromethyl Group : δ -62.5 ppm (19F NMR).
  • Carbohydrazide NH : δ 8.9–9.3 ppm (two protons, split due to hydrogen bonding).

Mass Spectrometry

  • Molecular Ion : m/z 286.21 [M+H]+ (calculated for C11H9F3N4O2).
  • Fragmentation : Loss of NH2NH2 (32 Da) and CF3 (69 Da) observed in MS/MS.

Industrial-Scale Considerations

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted hydrazine and ester byproducts.
  • Recrystallization : Ethanol/water (7:3) yields >95% pure product.

Computational Insights

LogP and Solubility

  • LogP : 1.20 (predicted), indicating moderate lipophilicity suitable for membrane penetration.
  • TPSA : 93.17 Ų, suggesting high polarity and potential solubility in DMSO or ethanol.

Hydrogen Bonding Network

Intramolecular hydrogen bonding between the 4-hydroxy and carbohydrazide groups stabilizes the planar conformation, as confirmed by X-ray crystallography of analogous compounds.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, such as increased stability and lipophilicity, making it valuable in the design of new chemical entities.

Biology: In biological research, 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide is studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique chemical properties enable the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances binding affinity to receptors and enzymes, while the hydroxyl group facilitates hydrogen bonding and solubility. The pyrazole core plays a crucial role in the compound's biological activity by interacting with key biomolecules.

Comparison with Similar Compounds

Pyrazole-Carbohydrazide Derivatives

Compounds sharing the carbohydrazide functional group exhibit distinct pharmacological profiles:

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method Reference
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide C₇H₁₂N₄O₂ Ethyl (1-position), methyl (3-position) Not specified (likely antimicrobial) Hydrazine coupling
2-[3-Hydroxy-4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy]acetohydrazide C₂₀H₁₈F₃N₅O₄ Methoxyphenyl, trifluoromethyl Anticancer (in silico studies) Multi-step hydrazine reactions

Key Differences :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the ethyl/methyl groups in 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide .

Trifluoromethyl-Substituted Pyrazoles

Trifluoromethyl groups are pivotal in agrochemicals and pharmaceuticals due to their electron-withdrawing properties:

Compound Name Molecular Formula Application Synthesis Route Reference
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole C₂₀H₁₈F₃N₂O₃ Anticancer (preclinical) Ullmann coupling with CuI catalyst
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole C₁₀H₆BrF₃N₂ Intermediate for pesticidal derivatives Phenylhydrazine cyclization
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) C₁₂H₄Cl₂F₆N₄OS Pesticide (insecticide) Multi-step halogenation

Key Insights :

  • The target compound’s hydroxy and carbohydrazide groups differentiate it from pesticidal analogs like fipronil, which prioritize sulfinyl and cyano groups for insecticidal activity .
  • Brominated derivatives (e.g., ) serve as synthetic intermediates, whereas the target compound’s hydroxy group may favor solubility for pharmaceutical applications .

Bioactive Pyrazole Derivatives

Pyrazole cores with aryl and heteroaryl substituents often exhibit anti-inflammatory and antipyretic activities:

Compound Name Biological Activity Substituent Impact Reference
N-Aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines Antipyretic, anti-inflammatory Diphenyl groups enhance π-π stacking
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Antibacterial Phenoxy group increases membrane penetration

Comparison :

  • Unlike ’s aldehyde-functionalized pyrazole, the carbohydrazide group in the target compound could enable hydrogen bonding with biological targets, enhancing specificity .

Biological Activity

4-Hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₁H₉F₃N₄O₂
  • Molecular Weight : 286.21 g/mol
  • CAS Number : 957014-21-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Antitumor Activity

In a study conducted by Xia et al., derivatives of pyrazole were synthesized and evaluated for their antitumor activity. One specific compound exhibited significant cell apoptosis with an IC50 value of 49.85 µM against cancer cell lines, demonstrating the potential of pyrazole derivatives as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

The anti-inflammatory activity may be attributed to the inhibition of nitric oxide (NO) production and the downregulation of tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases, making this compound a candidate for further research in neuroprotection.

Inhibition Studies

A study found that certain hydrazone derivatives exhibited mixed-type inhibition against AChE, indicating a promising avenue for developing neuroprotective agents .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompoundIC50 ValueReference
Antitumor ActivityThis compound49.85 µM
Anti-inflammatoryVarious Pyrazole DerivativesNot specified
AChE InhibitionHydrazone DerivativesMixed-type

Q & A

Q. What established synthetic routes are available for 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting from pyrazole derivatives. Key steps include hydrazide formation via condensation of pyrazole-3-carboxylic acid derivatives with hydrazine hydrate, followed by cyclization under reflux in ethanol or methanol. Temperature control (60–80°C) and anhydrous conditions are critical to prevent hydrolysis of the carbohydrazide moiety. Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

Standard techniques include:

  • NMR spectroscopy (1H, 13C, 19F) to confirm substituent positions and tautomeric forms.
  • Mass spectrometry (ESI-TOF) for molecular weight verification.
  • HPLC with UV detection for purity assessment (>95%).
  • X-ray crystallography (using SHELX programs ) for definitive structural elucidation.

Q. What are the common challenges in crystallizing this compound, and how can they be addressed?

Challenges include polymorphism and solvent inclusion. Strategies:

  • Use slow evaporation with mixed solvents (e.g., DCM/hexane).
  • Employ seeding techniques to promote single-crystal growth.
  • Optimize temperature gradients during crystallization. Refinement with SHELXL ensures accurate structural resolution .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. It also induces steric effects that may influence tautomeric equilibria (e.g., keto-enol forms), detectable via variable-temperature NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioassay results for this compound?

Methodological approaches include:

  • Re-evaluating force field parameters in molecular dynamics (MD) simulations to align with crystallographic data .
  • Validating binding modes using isothermal titration calorimetry (ITC) to measure thermodynamic profiles.
  • Cross-referencing with SAR studies of analogous pyrazole derivatives (e.g., COX-2 inhibitors ).

Q. What experimental strategies can elucidate tautomeric equilibria in solution versus solid states?

Combine:

  • Dynamic NMR at varying temperatures to study solution-phase tautomerism.
  • X-ray crystallography for solid-state structure determination.
  • IR spectroscopy to identify carbonyl vs. enol absorption bands. Discrepancies often arise due to solvent effects or crystal packing forces .

Q. How do structural modifications at the pyrazole ring’s 1- and 3-positions impact biological activity?

SAR studies of related compounds suggest:

  • Trifluoromethyl groups at position 2 enhance metabolic stability and target affinity (e.g., COX-2 inhibitors ).
  • Carbohydrazide moieties at position 3 enable hydrogen bonding with biological targets, as seen in antimicrobial agents . Computational docking (AutoDock Vina) can predict modifications for improved activity .

Q. What green chemistry principles can be applied to synthesize this compound sustainably?

Strategies include:

  • Using water/ethanol solvent systems to replace toxic organic solvents.
  • Employing catalytic copper salts (e.g., CuSO4 in click chemistry ) to minimize metal waste.
  • Adopting microwave-assisted synthesis to reduce reaction time and energy consumption.

Q. How can researchers design experiments to investigate this compound’s potential as a kinase inhibitor?

  • Conduct in vitro kinase assays (e.g., ADP-Glo™) against a kinase panel.
  • Use crystallography to resolve binding motifs (SHELX-refined structures ).
  • Compare with structurally similar pyrazole-triazole hybrids (e.g., ) to identify key pharmacophores.

Q. What methodologies address discrepancies in spectroscopic data during characterization?

  • Multi-technique validation : Correlate NMR, IR, and mass spectrometry data with computational predictions (e.g., DFT calculations).
  • High-resolution X-ray data : Resolve ambiguities in substituent positions, especially for fluorinated analogs .
  • Batch-to-batch reproducibility studies to identify synthetic impurities affecting spectral clarity .

Notes

  • SHELX programs are recommended for crystallographic refinement.
  • For SAR studies, prioritize data from peer-reviewed pharmacological studies (e.g., ).

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